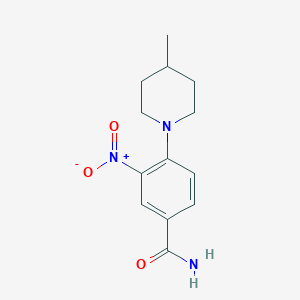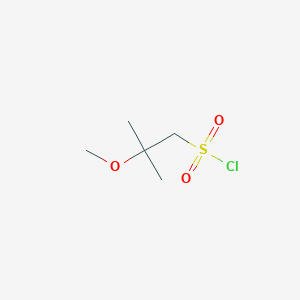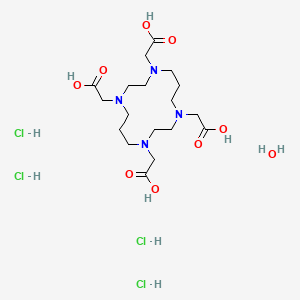
Ethyl (E)-o-methoxycinnamate
Descripción general
Descripción
Ethyl cinnamate is the ester of cinnamic acid and ethanol. It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" . The p-methoxy derivative is reported to be a monoamine oxidase inhibitor .
Synthesis Analysis
Ethyl cinnamate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid . The kinetics of levulinic acid esterification with ethanol was studied in an isothermal batch reactor in the presence of homogeneous (H2SO4) and heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl cinnamate involves an ester functional group, which is a result of the esterification reaction between ethanol and cinnamic acid . Further detailed molecular structure analysis can be performed using techniques like NMR spectroscopy, X-ray crystallography, etc.
Chemical Reactions Analysis
The chemical reactions involving Ethyl cinnamate primarily include its synthesis through the esterification of cinnamic acid and ethanol . Other reactions could involve its hydrolysis back into the parent compounds. The exact reactions would depend on the conditions and the presence of suitable catalysts .
Physical and Chemical Properties Analysis
Ethyl cinnamate has a molar mass of 176.21 g/mol and a density of 1.046 g/cm^3 . It has a melting point of 6.5 to 8 °C and a boiling point of 271 °C . These properties make it a relatively stable compound under normal conditions.
Aplicaciones Científicas De Investigación
Environmental Impact and Sunscreen Compounds
Ethyl (E)-o-methoxycinnamate, as part of broader chemical categories, has been studied for its environmental impact, particularly when used in sunscreen compounds. Research indicates that sunscreen ingredients like Ethylhexyl methoxycinnamate (EHMC) can have serious environmental impacts once they enter aquatic ecosystems through wastewater or direct release during water activities. These compounds have been detected in various marine organisms, reflecting their bioaccumulation potential and posing a risk to marine ecosystems and potentially human health due to seafood consumption. Alternative strategies, including the use of natural photoprotectors in conjunction with UV filters, are proposed to mitigate environmental damage and safeguard marine fauna and humans (da Silva et al., 2021).
Sterilization of Medical Devices
Another application area is the sterilization of medical devices using Ethylene oxide (EO), showcasing the relevance of related compounds in ensuring the sterility of heat-sensitive medical materials. The review by Mendes et al. (2007) elaborates on the advancements in EO sterilization, highlighting its emerging role in the development of new medical devices and sterilization processes. This includes analyzing the action mechanism, toxicity, and mathematical models to enhance process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).
Antioxidant Activities in Food
Research into Hydroxycinnamates, including compounds related to this compound, has demonstrated significant antioxidant activities, which are critical in food preservation and human health. Shahidi and Chandrasekara (2010) review highlights the presence of these compounds in food groups and their potential health benefits, including reducing disease risk and promoting health through antioxidant activity (Shahidi & Chandrasekara, 2010).
Medicinal Properties
A focused study on Kaempferia galanga L., which contains Ethyl-p-methoxycinnamate, discusses the plant's medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. Ethyl-p-methoxycinnamate is identified as a key constituent responsible for these pharmacological properties, offering insights into the potential therapeutic applications of this compound (Umar, 2011).
Safety and Hazards
While specific safety and hazard data for Ethyl (E)-o-methoxycinnamate was not found in the retrieved papers, general precautions for handling similar ester compounds include avoiding contact with skin and eyes, and not ingesting or inhaling the compound . It’s always recommended to refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.
Mecanismo De Acción
Target of Action
Ethyl (E)-o-methoxycinnamate, also known as Ethyl o-methoxycinnamate, has been identified to primarily target Dengue virus (DENV) . It has shown significant efficacy against all four DENV serotypes, particularly targeting the replication phase of the virus life cycle .
Mode of Action
The compound interacts with its targets by reducing DENV-2 infection, virion production, and viral protein synthesis . It also inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition results in reduced DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), thereby preventing excessive inflammatory responses .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the Dengue virus. By targeting the replication phase of the virus life cycle, it disrupts the virus’s ability to multiply and spread . The compound also affects the NF-κB pathway, leading to a reduction in inflammation and cytokine production .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), were predicted using SwissADME and ProTox II servers . The compound demonstrated good drug-like properties without toxicity . .
Result of Action
The action of this compound results in a significant reduction in DENV-2 infection, virion production, and viral protein synthesis . It also leads to a decrease in DENV-2-induced cytokines and chemokines, thereby mitigating inflammation . These molecular and cellular effects suggest the potential of this compound as a candidate for dengue treatment .
Propiedades
IUPAC Name |
ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAFSLBAINHGTN-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264009 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-54-2, 33877-05-3 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)
![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)









